[D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of the neuropeptide substance P, which is primarily involved in pain perception and inflammatory processes. This compound is classified as a substance P antagonist, meaning it inhibits the action of substance P at its receptors. The compound has been studied for its potential therapeutic applications in various pain and inflammatory conditions.
The compound was developed through modifications to the amino acid sequence of substance P, specifically substituting proline at the second position and tryptophan at the seventh and ninth positions. These modifications aim to enhance the antagonist properties of the peptide while maintaining some structural integrity of the original substance P .
[D-Pro2,D-Trp7,9] Substance P falls under the category of peptide antagonists. It is specifically classified as a tachykinin antagonist due to its ability to block tachykinin receptors, which are activated by substance P and related neuropeptides. This classification is crucial for understanding its pharmacological effects and potential applications in clinical settings .
The synthesis of [D-Pro2,D-Trp7,9] Substance P typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and prevent side reactions. The final product can be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
The molecular formula for [D-Pro2,D-Trp7,9] Substance P is . The structure consists of a linear sequence of amino acids modified at specific positions:
This structural modification alters its binding affinity and biological activity compared to native substance P .
The molecular weight of [D-Pro2,D-Trp7,9] Substance P is approximately 1,543.81 g/mol. Its three-dimensional conformation can be modeled using computational chemistry software, which helps in predicting its interaction with tachykinin receptors .
[D-Pro2,D-Trp7,9] Substance P primarily acts by competing with native substance P for binding sites on tachykinin receptors (specifically neurokinin-1 receptors). This antagonistic action can inhibit various physiological responses associated with substance P, such as pain transmission and inflammation.
In vitro studies have shown that this compound does not exhibit strong specificity as an antagonist in certain models, indicating that while it can inhibit some actions of substance P, it may not be effective in all biological contexts .
The mechanism by which [D-Pro2,D-Trp7,9] Substance P exerts its effects involves competitive inhibition at tachykinin receptors. By binding to these receptors without activating them, it prevents substance P from eliciting its typical physiological responses:
Studies have demonstrated that this antagonist can reduce inflammatory responses in various animal models, highlighting its potential utility in treating conditions characterized by excessive substance P activity .
Relevant data indicate that its stability and solubility make it suitable for further pharmacological studies .
[D-Pro2,D-Trp7,9] Substance P has several potential applications in scientific research:
[D-Pro2,D-Trp7,9]-Substance P exhibits distinct solvent-dependent conformational behavior elucidated through CD and NMR spectroscopy. In aqueous (H2O) and dimethyl sulfoxide (DMSO) environments, this antagonist predominantly adopts β-turn secondary structures, evidenced by characteristic CD spectral signatures including a negative maximum near 205 nm and a shoulder at 216 nm [2] [5]. This structural propensity aligns with observations for other substance P antagonists like Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP) under similar conditions [5].
Complementary NMR studies, particularly in DMSO-d6, reveal specific turn formations stabilized by hydrogen-bonding networks. Critical nuclear Overhauser effects (NOEs) indicate turns centered around residues Gln6-Phe8 and Phe8-Leu11. The D-Trp7,9 substitutions disrupt native peptide-receptor interactions while introducing steric and conformational constraints that stabilize the antagonist-competent state. These modifications reduce conformational flexibility compared to native substance P, hindering adoption of the helical conformation required for agonist efficacy at the NK1 receptor [2] [5].
Table 1: Summary of Key Conformational Features Revealed by CD and NMR
Solvent System | Dominant Secondary Structure | Key Spectral Features | Structural Implications |
---|---|---|---|
H2O/DMSO | β-turn | Negative max at ~205 nm, shoulder at ~216 nm | Favors receptor-incompatible conformation |
Hydrophobic (40% HFA) | α-helix | Negative bands at 208 nm and 222 nm | Mimics membrane-bound state; correlates with receptor affinity |
Membrane-mimetic Lipids | Partial helix | Variable helical content depending on lipid charge | Suggests membrane partitioning precedes receptor binding |
Molecular dynamics simulations provide dynamic insights into the interactions between [D-Pro2,D-Trp7,9]-Substance P and the neurokinin-1 receptor (NK1R). Simulations based on NMR-derived restraints reveal that the helical propensity of this antagonist in hydrophobic environments directly correlates with its receptor binding potency [2] [5] [9]. When simulated in a membrane-mimetic milieu, the peptide demonstrates increased α-helical content, particularly within its C-terminal segment (residues 7-11). This region is critical for initial receptor docking via the conserved -PheX-Gly-Leu-Met-NH2 motif shared among tachykinins [9].
The D-amino acid substitutions profoundly alter interaction topography. D-Pro2 introduces a kink near the N-terminus, sterically occluding deep insertion into the receptor's orthosteric pocket. Meanwhile, D-Trp7,9 sidechains exhibit altered χ1 and χ2 dihedral angles, disrupting key interactions with NK1R extracellular loop 2 (ECL2) residues. Specifically, simulations predict reduced salt-bridge formation between the peptide and conserved ECL2 residues like Arg177 (in NK1R) that are crucial for substance P binding [7] [9]. MD trajectories further show that these substitutions decrease hydrogen-bond occupancy with residues in transmembrane helices III, VI, and VII of NK1R compared to the native peptide, explaining its antagonist profile [5] [7].
[D-Pro2,D-Trp7,9]-Substance P belongs to a class of D-amino acid-substituted tachykinin antagonists whose structural and functional properties vary significantly based on modification sites. Compared to Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP), which exhibits high antagonistic activity, [D-Pro2,D-Trp7,9]-Substance P demonstrates lower receptor affinity. This difference arises primarily from the C-terminal residue identity—Leu11 in Spantide versus Met11 in [D-Pro2,D-Trp7,9]-SP. The Met11 residue reduces hydrophobic interactions with NK1R's transmembrane domain, a phenomenon consistently observed across multiple antagonists [2] [5].
Further structural comparison reveals the critical role of position 1 modifications. While [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SP shows intermediate activity, the absence of D-Arg1 in [D-Pro2,D-Trp7,9]-SP diminishes its electrostatic interactions with NK1R's ECL2, particularly reducing salt-bridge potential with residues like Asp147 or Arg177 [5] [9]. Cyclic antagonists (e.g., cyclo[Gln-Trp-Phe-Gly-Leu-Met]) adopt Type I' β-turns stabilized by intramolecular hydrogen bonds, contrasting with the solvent-dependent structural plasticity seen in linear analogs like [D-Pro2,D-Trp7,9]-SP. This rigidity in cyclic peptides inversely correlates with their activity, highlighting a conformational flexibility requirement for optimal receptor engagement [6].
Table 2: Comparative Receptor Affinity and Structural Features of Tachykinin Antagonists
Antagonist Peptide | Key Modifications | Relative NK1R Affinity | Dominant Solution Conformation | Critical Structural Determinant |
---|---|---|---|---|
Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP) | D-Arg1, D-Trp7,9, Leu11 | High | β-turn in water; helix in HFA | Leu11 hydrophobicity; D-Arg1-ECL2 interaction |
[D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SP | D-Pro2 added | Moderate | Enhanced β-turn stability | D-Pro2-induced N-terminal kink |
[D-Pro2,D-Trp7,9]-SP | D-Pro2, D-Trp7,9; Met11 retained | Lower | Solvent-dependent β-turn/helix | Met11 suboptimal hydrophobicity; Lack of D-Arg1 |
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] | Cyclic constraint | Variable (NK2 selective) | Type I' β-turn (Gly-Leu-Met-Gln) | Reduced flexibility from cyclization |
The stereochemical inversion at positions 2, 7, and 9 fundamentally reshapes the peptide-receptor interface. D-Pro2 replaces the native Pro2, introducing a Cγ-exo ring pucker that sterically reorients the N-terminal Arg1 sidechain. This reorientation disrupts potential hydrogen bonding with Glu78 (located in transmembrane helix II of NK1R) and hinders deep penetration into the receptor's orthosteric pocket [5] [7]. The conserved residue at position 2.50 (Glu78 in NK1R) plays a pivotal role in receptor activation; modifications impeding its interaction stabilize inactive receptor conformations [7].
The D-Trp7,9 substitutions induce profound changes in the central and C-terminal pharmacophore. Molecular modeling shows altered sidechain projection vectors for D-Trp7 and D-Trp9, preventing π-stacking with Phe264 in helix VI and His197 in ECL2 of NK1R—interactions critical for substance P's agonist activity [7] [9]. Consequently, the modified peptide acts as a competitive antagonist by occupying the binding site without inducing receptor activation [4]. Biophysical analyses confirm that these D-amino acids increase the peptide's resistance to proteolysis and enhance its membrane partitioning, facilitating access to the receptor's transmembrane binding crevice [2] [5]. This shift in binding topography from extracellular to transmembrane domains is a hallmark of SP antagonists versus agonists [7] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4